molecular formula C17H13FN2O3S2 B2922788 2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 767323-36-4

2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2922788
CAS No.: 767323-36-4
M. Wt: 376.42
InChI Key: OAYQNVCXTAHCBB-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic acetamide derivative characterized by a thiazole core substituted with a 4-fluorophenyl group at position 4 and a benzenesulfonyl-acetamide moiety at position 2. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and kinase-modulating activities . The benzenesulfonyl group enhances electrophilicity and may influence binding to sulfonamide-sensitive targets, while the 4-fluorophenyl substituent contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c18-13-8-6-12(7-9-13)15-10-24-17(19-15)20-16(21)11-25(22,23)14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYQNVCXTAHCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H16FN3O2S
  • Molar Mass : 353.39 g/mol

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method, where a substituted thiourea reacts with an α-halo ketone in the presence of a solvent. This method is crucial for forming the thiazole ring, followed by the introduction of the benzenesulfonyl group through sulfonation reactions.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit promising anticancer properties. A study highlighted that compounds with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes linked to disease processes. For instance, thiazole derivatives have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased acetylcholine levels, potentially improving cognitive function .

CompoundIC50 (µM)TargetReference
This compoundTBDAChE
Similar Thiazole Derivative2.7AChE

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The thiazole ring and benzenesulfonyl moiety facilitate binding to enzymes such as AChE, leading to inhibition and modulation of enzymatic activity.
  • Signal Transduction Interference : The compound may interfere with signaling pathways by acting on receptors or kinases involved in cell proliferation and survival.

Study on Cardiovascular Effects

A recent study investigated the effects of similar benzenesulfonamide derivatives on coronary resistance and perfusion pressure using an isolated rat heart model. The results indicated that these compounds could significantly lower perfusion pressure through calcium channel modulation, suggesting their potential use in cardiovascular therapies .

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives resembling this compound exhibited potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .

Study FocusCompound TestedMIC (µg/mL)Reference
AntimicrobialSimilar Thiazole Derivative1.9 - 125
Cardiovascular EffectsBenzenesulfonamide DerivativesSignificant Decrease

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section evaluates structural analogs of 2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, focusing on substituent variations, physicochemical properties, synthetic routes, and reported bioactivities.

Structural and Substituent Variations

The table below highlights key structural differences among analogs:

Compound Name / ID Thiazole Substituent (Position 4) Acetamide Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Data/Activity Reference
Target Compound 4-(4-Fluorophenyl) 2-(Benzenesulfonyl) C₁₇H₁₄FN₂O₃S₂ 394.43 N/A (Hypothetical based on structure)
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-(4-Fluorophenyl) 2-(3-Chlorophenoxy) C₁₇H₁₂ClFN₂O₂S 362.81 Physicochemical data reported; no bioactivity specified.
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-triazol-1-yl)acetamide 4-(4-Fluorophenyl) 2-(Triazole-quinoxaline) C₂₂H₁₆FN₇O₂S 485.47 Synthesized via click chemistry; MS: m/z 458.5 (MH⁺).
GSK157060A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 4-(Pyridin-2-yl) 2-(4-Fluorophenyl) C₁₆H₁₂FN₃OS 313.35 Commercial kinase inhibitor; potential antiparasitic applications.
MMV007638 (2-(Benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide) 4-(4-Ethoxyphenyl), 5-Methyl 2-(Benzenesulfonyl) C₂₀H₂₁N₂O₄S₂ 425.52 Antimalarial candidate; purity >95% (HPLC).
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-Hydroxy-3-methoxyphenyl) Acetyl C₁₂H₁₂N₂O₃S 264.30 COX/LOX inhibition; antioxidant properties.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound increases metabolic stability compared to unsubstituted phenyl analogs.
  • Sulfonamide vs. Acetyl : Benzenesulfonyl groups improve solubility and target engagement in enzyme-binding pockets, whereas acetyl derivatives (e.g., 6a) prioritize membrane permeability .
  • Heterocyclic Extensions: Quinoxaline-triazole hybrids (e.g., Analog 3) exhibit enhanced π-π stacking in DNA/interleukin targets but face challenges in bioavailability .

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